Cas no 1421477-47-5 (2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide)

2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide
- AKOS024532014
- 2-ethoxy-N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)acetamide
- 1421477-47-5
- VU0531982-1
- 2-ETHOXY-N-[3-(3-FLUOROPHENYL)-2-(2-OXOIMIDAZOLIDIN-1-YL)PROPYL]ACETAMIDE
- F6104-0083
-
- インチ: 1S/C16H22FN3O3/c1-2-23-11-15(21)19-10-14(20-7-6-18-16(20)22)9-12-4-3-5-13(17)8-12/h3-5,8,14H,2,6-7,9-11H2,1H3,(H,18,22)(H,19,21)
- InChIKey: GRZSKNKWIFWAKW-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)CC(CNC(COCC)=O)N1C(NCC1)=O
計算された属性
- せいみつぶんしりょう: 323.16451973g/mol
- どういたいしつりょう: 323.16451973g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 70.7Ų
2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6104-0083-2mg |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide |
1421477-47-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6104-0083-2μmol |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide |
1421477-47-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6104-0083-4mg |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide |
1421477-47-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6104-0083-5mg |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide |
1421477-47-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6104-0083-5μmol |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide |
1421477-47-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6104-0083-3mg |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide |
1421477-47-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6104-0083-1mg |
2-ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]acetamide |
1421477-47-5 | 1mg |
$54.0 | 2023-09-09 |
2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide 関連文献
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
5. Book reviews
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamideに関する追加情報
Research Brief on 2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide (CAS: 1421477-47-5)
In recent years, the compound 2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide (CAS: 1421477-47-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of neurological and metabolic disorders. The presence of both fluorophenyl and imidazolidinone moieties suggests its potential as a modulator of specific biological pathways, making it a promising candidate for drug development.
Recent studies have focused on elucidating the pharmacological properties of this compound. One key area of investigation has been its interaction with neurotransmitter receptors, particularly those involved in the regulation of pain and mood. Preliminary in vitro and in vivo studies indicate that 2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide exhibits selective binding affinity for certain receptor subtypes, which could explain its observed effects in animal models of neuropathic pain and depression. These findings are supported by molecular docking simulations that highlight the compound's ability to fit into the binding pockets of target proteins with high precision.
Another significant aspect of the research involves the compound's metabolic stability and pharmacokinetic profile. Early-stage clinical trials have demonstrated that 2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide has favorable absorption and distribution characteristics, with a half-life that supports once-daily dosing. However, challenges remain in optimizing its bioavailability, as the compound's solubility in aqueous media is limited. Researchers are exploring various formulation strategies, including the use of prodrugs and nanoparticle-based delivery systems, to overcome this hurdle.
The synthetic pathway for 2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide has also been a topic of interest. Recent advancements in green chemistry have led to more efficient and environmentally friendly methods for its production. For instance, catalytic asymmetric synthesis techniques have been employed to achieve high enantiomeric purity, which is critical for ensuring the compound's pharmacological efficacy and safety. These innovations not only reduce the environmental impact of large-scale synthesis but also lower production costs, making the compound more accessible for further research and development.
In conclusion, 2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide (CAS: 1421477-47-5) represents a promising candidate for therapeutic applications, particularly in the treatment of neurological disorders. Its unique chemical structure, combined with its selective receptor binding and favorable pharmacokinetic properties, positions it as a valuable subject for ongoing and future research. However, further studies are needed to fully understand its mechanism of action, optimize its formulation, and assess its long-term safety and efficacy in human patients.
1421477-47-5 (2-ethoxy-N-3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylacetamide) 関連製品
- 1261969-57-6(3-Fluoro-4-(4-formylphenyl)benzoic acid)
- 1355222-51-3(1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine)
- 1206990-78-4(N-(4-chlorophenyl)-2-{[1-methyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 6302-68-7(5-methyl-1,2,4-triazin-3-amine)
- 2680814-15-5(benzyl N-4-(4-chlorobutyl)-1,3-thiazol-2-ylcarbamate)
- 17990-16-8((+)-cis-Abienol)
- 1189921-94-5(1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride)
- 1804216-41-8(4-Bromo-2-hydrazinylbenzyl chloride)
- 1237479-39-8(2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate)
- 1539009-27-2(1-1-(3-methylphenyl)cyclopropylethan-1-amine)




